molecular formula C14H18N2O2 B578748 Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 1313712-62-7

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B578748
CAS No.: 1313712-62-7
M. Wt: 246.31
InChI Key: TVKCNGYEOJFSAE-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of cyclopentapyrazole and is known for its unique structure, which includes a cyclopentylidene group and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the reaction of cyclopentanone with hydrazine to form the cyclopentapyrazole core. This intermediate is then reacted with ethyl chloroformate under basic conditions to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is unique due to its combination of a cyclopentylidene group and an ethyl ester functional group. This structure imparts specific chemical and physical properties, such as increased steric hindrance and altered reactivity, which can be advantageous in certain applications .

Properties

IUPAC Name

ethyl 6-cyclopentylidene-4,5-dihydro-2H-cyclopenta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)13-11-8-7-10(12(11)15-16-13)9-5-3-4-6-9/h2-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKCNGYEOJFSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC(=C3CCCC3)C2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724371
Record name Ethyl 6-cyclopentylidene-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-62-7
Record name 3-Cyclopentapyrazolecarboxylic acid, 6-cyclopentylidene-1,4,5,6-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyclopentylidene-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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